molecular formula C8H14O B14639136 5-Hexen-3-one, 2,2-dimethyl- CAS No. 55532-07-5

5-Hexen-3-one, 2,2-dimethyl-

Cat. No.: B14639136
CAS No.: 55532-07-5
M. Wt: 126.20 g/mol
InChI Key: SWKBETVLWVHZIB-UHFFFAOYSA-N
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Description

5-Hexen-3-one, 2,2-dimethyl-: is an organic compound with the molecular formula C8H14O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond (alkene) and a ketone functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-3-one, 2,2-dimethyl- can be achieved through various methods. One common approach involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 5-Hexen-3-one, 2,2-dimethyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Hexen-3-one, 2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated alkanes

Scientific Research Applications

5-Hexen-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Hexen-3-one, 2,2-dimethyl- exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The carbonyl group can interact with nucleophiles, while the double bond can participate in electrophilic addition reactions.

    Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may have biological activity.

Comparison with Similar Compounds

  • 3-Hexen-2-one, 5-methyl-
  • 2,2-Dimethyl-5-hexen-3-ol
  • 5-Methyl-5-hexen-2-one

Comparison: 5-Hexen-3-one, 2,2-dimethyl- is unique due to its specific structural features, including the position of the double bond and the presence of two methyl groups. This structural uniqueness imparts distinct chemical reactivity and physical properties compared to similar compounds. For instance, 3-Hexen-2-one, 5-methyl- has a different position of the double bond, which affects its reactivity and applications.

Properties

CAS No.

55532-07-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethylhex-5-en-3-one

InChI

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h5H,1,6H2,2-4H3

InChI Key

SWKBETVLWVHZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC=C

Origin of Product

United States

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